(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one

Nitric oxide inhibition Anti-inflammatory Structure-activity relationship

(2Z)-6-Hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one (CAS 1234351-86-0) is a synthetic aurone, a benzofuran-3(2H)-one flavonoid subclass characterized by a Z‑configured exocyclic benzylidene at position 2. The molecule features a 6‑hydroxy substitution on the benzofuran A‑ring and a 2‑methoxy substituent on the B‑ring phenyl moiety, distinguishing it from isomeric mono‑methoxy or poly‑hydroxylated aurones.

Molecular Formula C16H12O4
Molecular Weight 268.268
CAS No. 1234351-86-0
Cat. No. B2447385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one
CAS1234351-86-0
Molecular FormulaC16H12O4
Molecular Weight268.268
Structural Identifiers
SMILESCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O
InChIInChI=1S/C16H12O4/c1-19-13-5-3-2-4-10(13)8-15-16(18)12-7-6-11(17)9-14(12)20-15/h2-9,17H,1H3/b15-8-
InChIKeyAUTVGGJLTZQXAE-NVNXTCNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Baseline: (2Z)-6-Hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one – A Regiospecifically Substituted Aurone with Differentiated Anti-Inflammatory Profile


(2Z)-6-Hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one (CAS 1234351-86-0) is a synthetic aurone, a benzofuran-3(2H)-one flavonoid subclass characterized by a Z‑configured exocyclic benzylidene at position 2 [1]. The molecule features a 6‑hydroxy substitution on the benzofuran A‑ring and a 2‑methoxy substituent on the B‑ring phenyl moiety, distinguishing it from isomeric mono‑methoxy or poly‑hydroxylated aurones. Synthesized via acid‑ or base‑catalyzed cross‑aldol condensation of 6‑hydroxy‑3‑coumaranone with 2‑methoxybenzaldehyde, this regioisomer has been directly benchmarked against its 3‑methoxy and 4‑methoxy analogs as well as the natural parent sulfuretin in a unified anti‑inflammatory assay panel [1].

Why Generic Aurone Substitution Fails: The Methoxy Position Determines Functional Selectivity for (2Z)-6-Hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one


In-class aurones cannot be interchanged without quantitative justification because the position of the methoxy substituent on the B‑ring profoundly alters the balance between nitric oxide (NO) inhibition, prostaglandin E₂ (PGE₂) inhibition, and cellular cytotoxicity. Systematic SAR evaluation in LPS‑stimulated RAW 264.7 macrophages demonstrated that shifting the methoxy group from the 2‑ (ortho) to the 3‑ (meta) or 4‑ (para) position yields divergent IC₅₀ profiles, while also impacting the therapeutic margin relative to the natural lead sulfuretin [1]. Consequently, procurement decisions based solely on the aurone scaffold—without regard for regiospecific substitution—risk selecting a compound with sub‑optimal potency or an unacceptable cytotoxicity liability.

Quantitative Differentiation Evidence for (2Z)-6-Hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one Versus Closest Analogs


NO Production Inhibition: 2‑Methoxy Aurone Exhibits 3.8‑Fold Greater Potency Than 3‑Methoxy and 18‑Fold Over 4‑Methoxy Regioisomers

In LPS‑induced RAW 264.7 macrophages, the 2‑methoxy aurone (compound 2f) inhibited NO production with an IC₅₀ of 5.90 μM, whereas its 3‑methoxy (2g) and 4‑methoxy (2h) regioisomers gave IC₅₀ values of 22.64 μM and 105.97 μM, respectively [1]. This represents 3.8‑fold and 18‑fold weaker inhibition for the meta and para isomers. The 2‑methoxy compound also outperformed the natural parent sulfuretin (IC₅₀ = 46.29 μM) by 7.8‑fold, firmly establishing the ortho‑methoxy configuration as the pharmacophoric determinant for NO suppression [1].

Nitric oxide inhibition Anti-inflammatory Structure-activity relationship

PGE₂ Production Inhibition: 3‑Methoxy Aurone Shows Superior PGE₂ Selectivity, While 2‑Methoxy Aurone Favors NO Over PGE₂

The 2‑methoxy aurone (2f) inhibited PGE₂ production with an IC₅₀ of 23.92 μM, which is 2.4‑fold weaker than the 3‑methoxy regioisomer 2g (IC₅₀ = 9.87 μM) and also weaker than the 4‑methoxy analog 2h (16.35 μM) [1]. Sulfuretin inhibited PGE₂ with an IC₅₀ of 9.45 μM. The NO/PGE₂ selectivity ratio (IC₅₀ PGE₂ ÷ IC₅₀ NO) for 2f is 4.1, indicating a preferential NO‑biased profile, whereas 2g exhibits a ratio of 0.44, reflecting PGE₂‑biased inhibition [1].

Prostaglandin E2 COX pathway Therapeutic selectivity

Cytotoxicity Profiling: 2‑Methoxy Aurone Shows Higher Cytotoxic Potency Than Sulfuretin but Favorable Margin Compared with 3,4‑Dimethoxy Analog

In parallel MTT assays on RAW 264.7 cells, the 2‑methoxy aurone (2f) exhibited a cytotoxicity IC₅₀ of 6.97 μM, indicating greater intrinsic cytotoxicity than sulfuretin (IC₅₀ = 47.23 μM, 6.8‑fold higher viability) and the 3‑methoxy analog 2g (IC₅₀ > 100 μM) [1]. However, 2f was 2.3‑fold less cytotoxic than the 3,4‑dimethoxy derivative 2i (IC₅₀ = 3.05 μM). The therapeutic index (cytotoxicity IC₅₀ ÷ NO IC₅₀) for 2f is 1.2, compared with >4.4 for 2g and 0.10 for 2h, indicating that 2f offers a modest but measurable window for NO‑dependent assays [1].

Cytotoxicity Therapeutic index RAW 264.7 macrophages

Regioisomeric SAR: Ortho‑Methoxy Confers a Unique Activity Signature Not Achievable with Meta‑, Para‑, or Dimethoxy Substitution

A head‑to‑head comparison of all mono‑ and dimethoxy B‑ring variants (compounds 2f–2j) in the same assay system reveals that only the 2‑methoxy aurone (2f) achieves concurrent sub‑10 μM NO inhibition (5.90 μM) and cytotoxicity below 10 μM (6.97 μM) while maintaining measurable PGE₂ activity (23.92 μM) [1]. The 3‑methoxy isomer sacrifices NO potency for PGE₂ selectivity, the 4‑methoxy isomer is essentially inactive on NO (IC₅₀ > 100 μM), and the 3,4‑dimethoxy analog (2i) displays a narrower therapeutic margin [1]. This unique multi‑parametric signature makes 2f the preferred synthetic intermediate when both NO pathway engagement and tractable cytotoxicity are required in SAR exploration.

Aurone SAR Methoxy positional isomerism Pharmacophore mapping

Best‑Fit Application Scenarios for (2Z)-6-Hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one Based on Quantitative Differentiation Evidence


NO‑Biased Anti‑Inflammatory Screening Campaigns

When the primary screening objective is identification of NO production inhibitors with minimized PGE₂ cross‑reactivity, the 2‑methoxy aurone (NO IC₅₀ = 5.90 μM; NO/PGE₂ ratio = 4.1) should be prioritized over the 3‑methoxy analog (ratio = 0.44) and sulfuretin (ratio = 4.9 with weaker NO potency) [1]. This selectivity profile reduces confounding signals in iNOS‑focused mechanistic studies.

Aurone SAR Library Construction with Orthogonal Substituent Coverage

For building a position‑scanning aurone library, inclusion of the 2‑methoxy variant is essential because it is the only mono‑methoxy regioisomer that simultaneously maintains sub‑10 μM NO activity and sub‑10 μM cytotoxicity, providing a baseline for subsequent optimization of the B‑ring ortho position [1]. Its multi‑parametric signature fills a gap not addressed by meta‑ (2g), para‑ (2h), or 3,4‑dimethoxy (2i) analogs.

Reference Compound for Cytotoxicity‑Coupled Anti‑Inflammatory Assays

The well‑characterized cytotoxicity IC₅₀ (6.97 μM) and narrow but defined therapeutic index (1.2) make this compound a suitable positive control for assay protocols that require simultaneous monitoring of anti‑inflammatory activity and cell viability, enabling clear differentiation between pharmacologically‑driven and cytotoxicity‑driven NO suppression [1].

Synthetic Intermediate for Further Derivatization at the 6‑Hydroxy Position

Because the 6‑hydroxy group is a known handle for additional functionalization (e.g., methylation to generate 6‑methoxy aurones 2k–2q), the 2‑methoxy B‑ring substitution provides a differentiated starting scaffold from which downstream derivatives can be generated and compared against the 6‑methoxy series already described in the literature [1].

Quote Request

Request a Quote for (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.